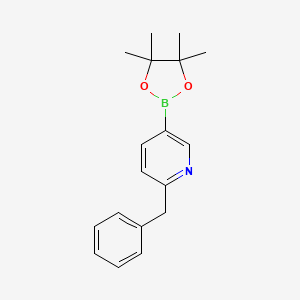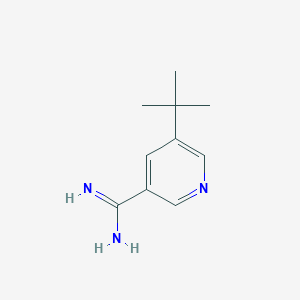
5-(tert-Butyl)nicotinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butyl)nicotinimidamide: is an organic compound with the molecular formula C10H15N3 It is a derivative of nicotinic acid, where the carboxyl group is replaced by an imidamide group and a tert-butyl group is attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(tert-Butyl)nicotinimidamide typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-tert-butylpyridine.
Formation of Imidamide: The bromo compound is reacted with sodium azide to form the corresponding azide, which is then reduced to the imidamide using a reducing agent such as lithium aluminum hydride.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps for the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
5-(tert-Butyl)nicotinimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitro compound.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used under conditions like heating or catalysis.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry:
5-(tert-Butyl)nicotinimidamide is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding studies.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. It may be used as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers.
Mécanisme D'action
The mechanism of action of 5-(tert-Butyl)nicotinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Nicotinamide: A simpler derivative of nicotinic acid without the tert-butyl group.
5-Methyl-nicotinamide: Similar structure but with a methyl group instead of a tert-butyl group.
5-Ethyl-nicotinamide: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness:
5-(tert-Butyl)nicotinimidamide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and alter its interaction with molecular targets compared to its simpler analogs.
Propriétés
Formule moléculaire |
C10H15N3 |
|---|---|
Poids moléculaire |
177.25 g/mol |
Nom IUPAC |
5-tert-butylpyridine-3-carboximidamide |
InChI |
InChI=1S/C10H15N3/c1-10(2,3)8-4-7(9(11)12)5-13-6-8/h4-6H,1-3H3,(H3,11,12) |
Clé InChI |
VKXPJCVOZDZBCW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=CC(=C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



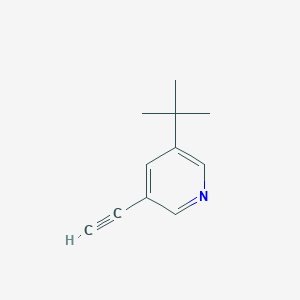

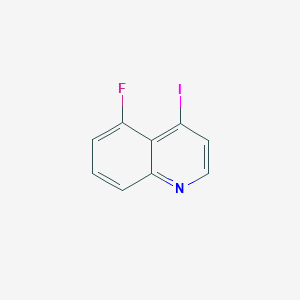
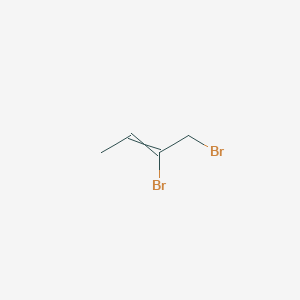
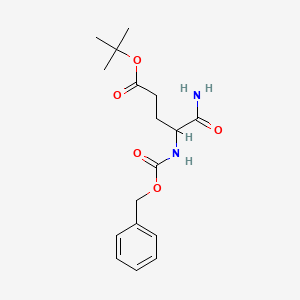
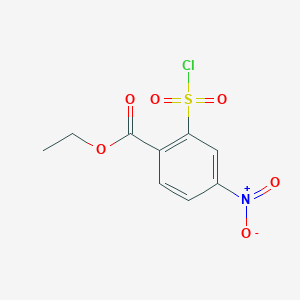
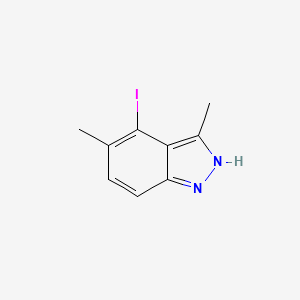
![4-Bromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13667472.png)

![3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13667476.png)


